Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester is a natural product found in Phoenix dactylifera with data available.
Brand Name: Vulcanchem
CAS No.: 13089-97-9
VCID: VC18906470
InChI: InChI=1S/C13H14O7/c1-7(14)19-10-5-9(13(16)18-4)6-11(12(10)17-3)20-8(2)15/h5-6H,1-4H3
SMILES:
Molecular Formula: C13H14O7
Molecular Weight: 282.25 g/mol

Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester

CAS No.: 13089-97-9

Cat. No.: VC18906470

Molecular Formula: C13H14O7

Molecular Weight: 282.25 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 3,5-bis(acetyloxy)-4-methoxy-, methyl ester - 13089-97-9

Specification

CAS No. 13089-97-9
Molecular Formula C13H14O7
Molecular Weight 282.25 g/mol
IUPAC Name methyl 3,5-diacetyloxy-4-methoxybenzoate
Standard InChI InChI=1S/C13H14O7/c1-7(14)19-10-5-9(13(16)18-4)6-11(12(10)17-3)20-8(2)15/h5-6H,1-4H3
Standard InChI Key MVCZQEYADKZPAR-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1=CC(=CC(=C1OC)OC(=O)C)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name is methyl 3,5-diacetyloxy-4-methoxybenzoate, reflecting its esterified carboxyl group at position 1 and acetyloxy/methoxy substituents at positions 3, 4, and 5 . Its molecular formula is C₁₃H₁₄O₇, with a molecular weight of 282.25 g/mol . The structure is further defined by the SMILES notation CC(=O)OC1=CC(=CC(=C1OC)OC(=O)C)C(=O)OC and the InChI key MVCZQEYADKZPAR-UHFFFAOYSA-N, which encode its atomic connectivity and stereochemical features .

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number13089-97-9
Molecular FormulaC₁₃H₁₄O₇
Exact Mass282.07395278 g/mol
Topological Polar Surface Area88.10 Ų
XLogP1.20

Taxonomic Classification

Classified under benzenoids, this compound belongs to the subclass of hydroxybenzoic acid derivatives, specifically gallic acid derivatives, due to its poly-substituted aromatic ring . Its structural similarity to gallic acid—a natural antioxidant—suggests potential bioactivity, though this remains understudied .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of methyl 3,5-diacetyloxy-4-methoxybenzoate typically involves multi-step esterification and protection-deprotection strategies. A general procedure, as described in hydroxamate synthesis literature, involves:

  • Methyl ester formation: Reacting hydroxybenzoic acids with methanol and sulfuric acid under reflux .

  • Acetylation: Introducing acetyl groups to hydroxyl moieties using acetic anhydride or acetyl chloride in the presence of a base .

  • Purification: Isolation via solvent extraction (e.g., ethyl acetate) and washing with NaHCO₃ to remove acidic byproducts .

For example, methyl 4-hydroxy-3,5-dimethoxybenzoate (a precursor) is synthesized by refluxing 4-hydroxy-3,5-dimethoxybenzoic acid in methanol with H₂SO₄, achieving yields >80% . Subsequent acetylation yields the target compound.

Reactivity and Stability

The compound’s rotatable bonds (4) and low topological polar surface area (88.10 Ų) suggest moderate flexibility and membrane permeability . Its stability in aqueous environments is pH-dependent: under alkaline conditions (pH 11), acetyloxy groups may hydrolyze, reverting to hydroxylated derivatives .

Physicochemical Properties

Solubility and Partitioning

With an XLogP of 1.20 and atomic LogP of 1.33, the compound exhibits moderate lipophilicity, favoring solubility in organic solvents like ethyl acetate or dichloromethane . Its hydrogen bond acceptor count (7) and absence of hydrogen bond donors predict limited aqueous solubility, aligning with its 92.92% likelihood of being a P-glycoprotein substrate .

Table 2: Key Physicochemical Parameters

ParameterValueSource
Molecular Weight282.25 g/mol
Rotatable Bonds4
H-Bond Acceptors7
H-Bond Donors0

Pharmacokinetic and Toxicity Profiles

ADMET Properties

Computational predictions using admetSAR 2.0 highlight the compound’s favorable pharmacokinetics:

Table 3: ADMET Predictions

PropertyPredictionProbabilitySource
Human Intestinal AbsorptionHigh98.44%
Blood-Brain Barrier PenetrationModerate52.50%
CYP2D6 InhibitionLikely96.62%
Oral BioavailabilityModerate52.86%

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